

The Ascendancy of Cyclopenta[d]pyrimidines: A Technical Guide to Discovery and Synthesis

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Compound of Interest

	6,7-dihydro-1 <i>H</i> -
Compound Name:	cyclopenta[d]pyrimidine-
	2,4(3 <i>H</i> ,5 <i>H</i>)-dione
Cat. No.:	B1200077

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The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the cyclopenta[d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities.^{[1][2]} This technical guide provides an in-depth exploration of the discovery and synthesis of novel cyclopenta[d]pyrimidine analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic design, synthetic methodologies, and biological evaluation of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery of Novel Analogs: From Rational Design to Biological Activity

The discovery of new cyclopenta[d]pyrimidine analogs is driven by a combination of rational drug design, high-throughput screening, and a deep understanding of the target biology. These compounds have shown significant potential as inhibitors of various enzymes and receptors, making them attractive candidates for therapeutic development in oncology, neurology, and inflammatory diseases.

Strategies for Discovery

Structure-Based Drug Design: This approach leverages the three-dimensional structure of the biological target to design potent and selective inhibitors. For instance, the design of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a microtubule-targeting agent was guided by the structure of the colchicine binding site on tubulin.^[3] By optimizing the substituents on the cyclopenta[d]pyrimidine core, researchers were able to enhance the antiproliferative activity of the lead compound.

Fragment-Based Screening: This technique involves screening a library of low-molecular-weight fragments to identify those that bind to the target of interest. These fragments can then be grown or linked together to create more potent lead compounds. This strategy has been successfully employed in the discovery of novel inhibitors for a variety of targets.

Key Biological Targets and In Vitro Activity

Cyclopenta[d]pyrimidine analogs have been investigated for their activity against a range of biological targets. The following table summarizes the in vitro activity of some notable examples.

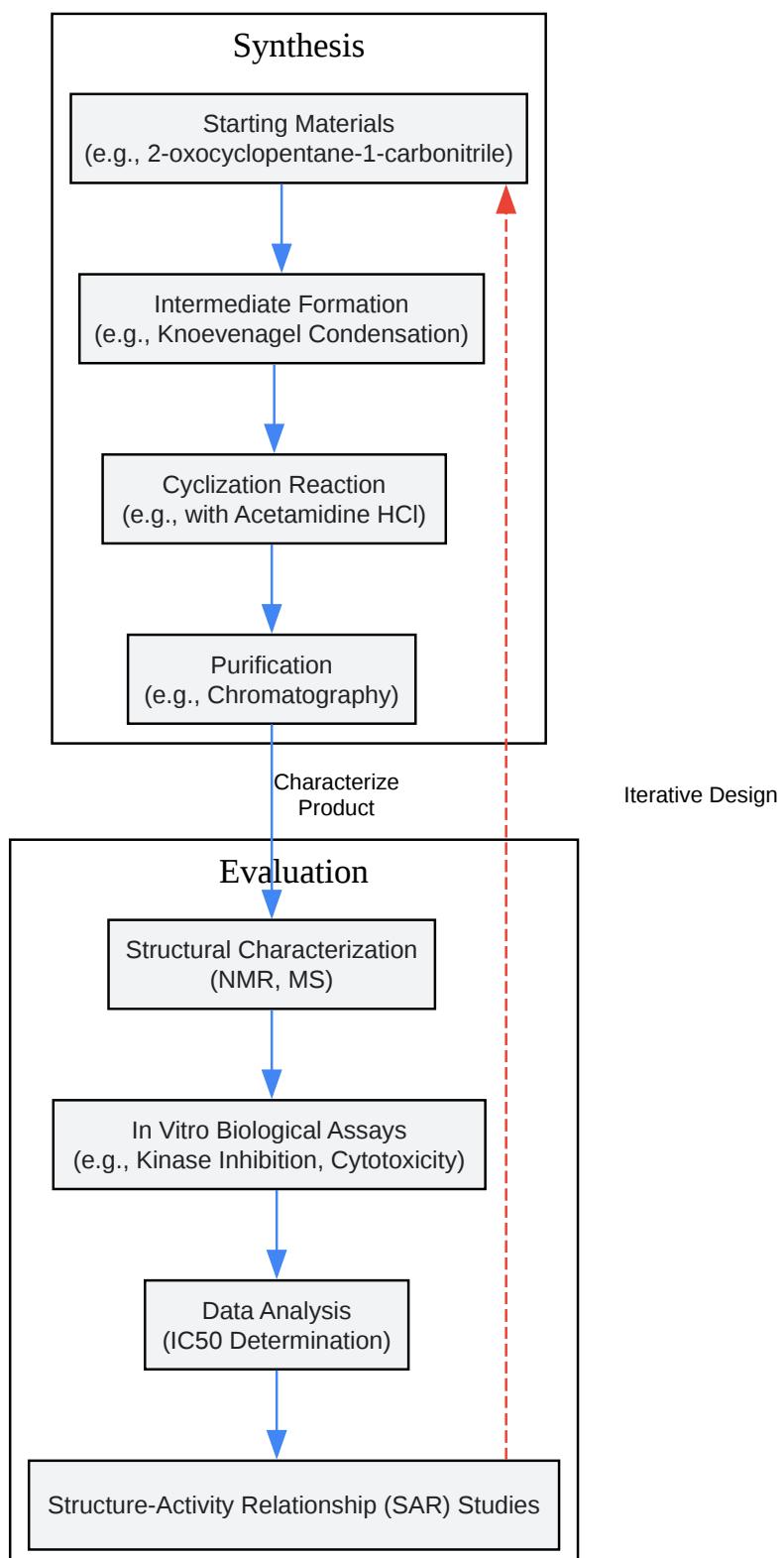
Compound ID	Target	Cell Line	IC50 / Ki	Reference
1	Tubulin	MDA-MB-435	7.0 nM	[3]
3	Tubulin	MDA-MB-435	4.6 nM	[3]
2 (Metabolite of 1)	Tubulin	MDA-MB-435	405 nM	[3]
33	Sigma-1 Receptor ($\sigma 1R$)	-	Ki = 15.6 nM	[4]
6f	IGF-1R	-	IC50 = 20 nM	[5]
6k	IGF-1R	-	IC50 = 10 nM	[5]
F2	Glioblastoma	U87-MG	< 10 μ M	[6]
F7	Glioblastoma	U87-MG	< 10 μ M	[6]

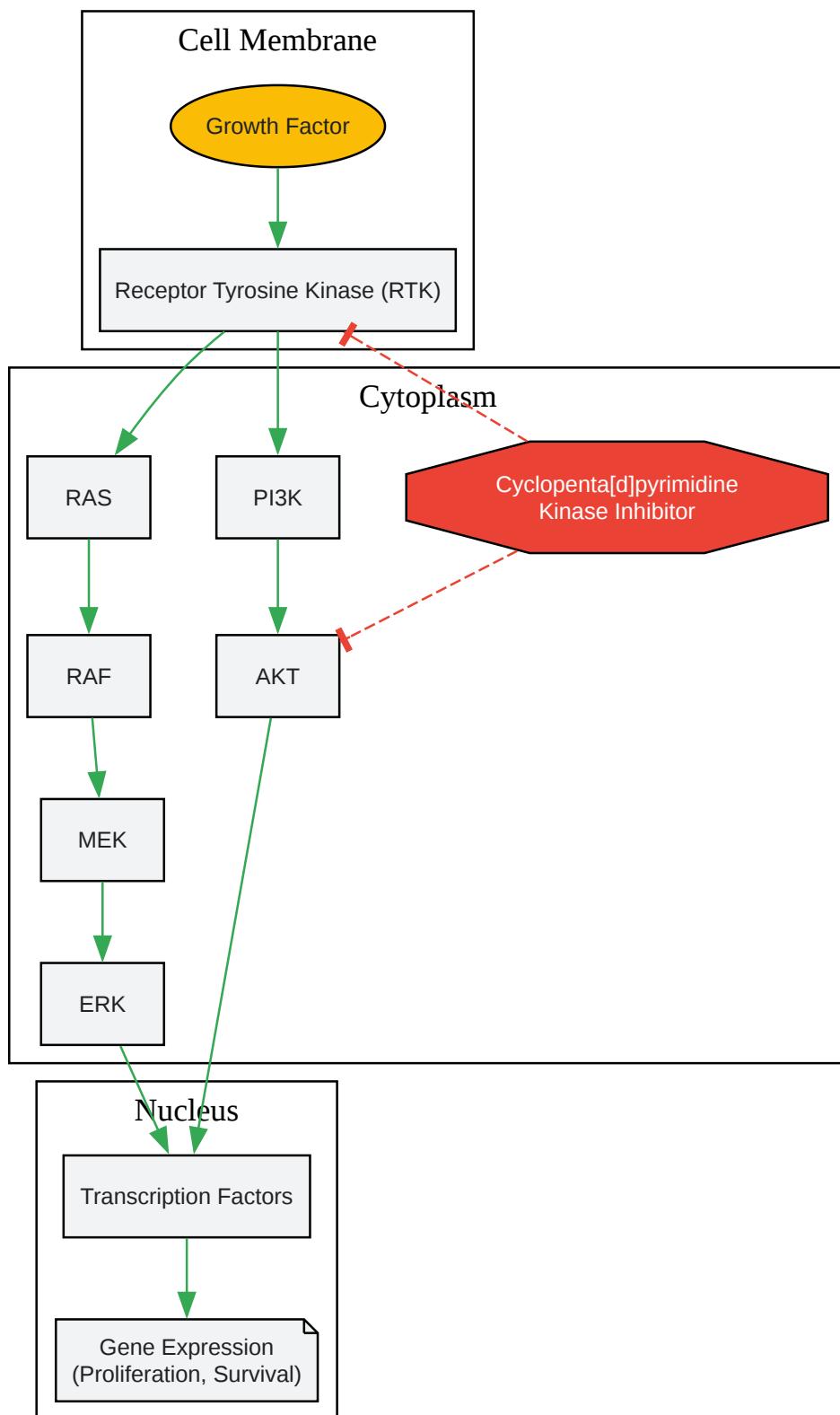
Synthesis of Cyclopenta[d]pyrimidine Analogs: Methodologies and Protocols

The synthesis of the cyclopenta[d]pyrimidine core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of a functionalized cyclopentane precursor with a suitable amidine or guanidine derivative.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial evaluation of novel cyclopenta[d]pyrimidine analogs.





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References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 ($\sigma 1$) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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